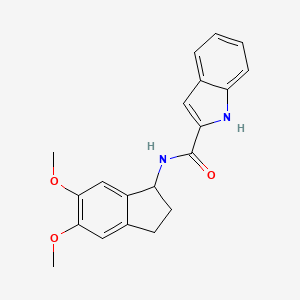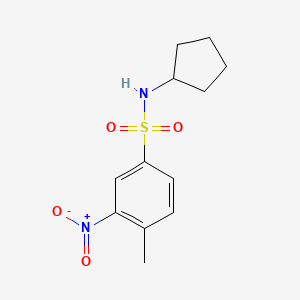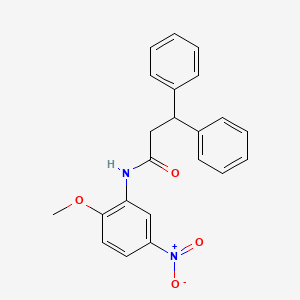![molecular formula C19H27N3O3S B11022074 N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11022074.png)
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclooctyl group, a methylsulfonylamino group, and an indole moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the methylsulfonylamino group. The final step involves the attachment of the cyclooctyl group to the indole moiety through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylsulfonyl group, converting it to a methylthio group.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives. Substitution reactions can introduce various functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The methylsulfonylamino group may inhibit certain enzymes, while the indole moiety can interact with biological receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Methylsulfonylphenyl)-Indolderivate: Diese Verbindungen teilen sich die Methylsulfonylphenylgruppe und zeigen ähnliche biologische Aktivitäten.
N-Phenylimidazo[1,2-a]pyridin-3-amine: Diese Verbindungen enthalten ebenfalls eine Methylsulfonylgruppe und werden auf ihre selektive COX-2-Hemmwirkung untersucht.
Einzigartigkeit
N-Cyclooctyl-2-{4-[(Methylsulfonyl)amino]-1H-indol-1-yl}acetamid ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere seine Cyclooctylgruppe unterscheidet sie von anderen ähnlichen Verbindungen und kann zu ihrem einzigartigen Aktivitätsprofil beitragen.
Eigenschaften
Molekularformel |
C19H27N3O3S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-cyclooctyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C19H27N3O3S/c1-26(24,25)21-17-10-7-11-18-16(17)12-13-22(18)14-19(23)20-15-8-5-3-2-4-6-9-15/h7,10-13,15,21H,2-6,8-9,14H2,1H3,(H,20,23) |
InChI-Schlüssel |
XEGQECFBEVWRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11021998.png)
![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11022003.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11022010.png)
![2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11022020.png)


![2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide](/img/structure/B11022047.png)

![3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11022065.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]butanamide](/img/structure/B11022069.png)
